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Compound of Interest

Ethyl 2-fluoro-3-
Compound Name:

hydroxypropanoate
CAS No.: 1993-92-6
Cat. No.: B180755

Get Quote

Executive Summary & Molecule Profile

Ethyl 2-fluoro-3-hydroxypropanoate (CAS: N/A for specific ethyl ester, often custom; Methyl
analog CAS: 1119-21-7) is a versatile "chameleon" intermediate.[1] It sits at the divergence
point between three critical drug discovery pathways:

» Elimination to form 2-fluoroacrylates (Michael acceptors/Polymer precursors).
» Nucleophilic Substitution to generate 2-fluoroserine analogs (Antibiotics/Antimetabolites).
¢ Oxidation to 2-fluoro-3-oxopropanoates (Aldehydes for chain extension).

Its stability compared to the volatile and reactive 2-fluoroacrylate makes it the preferred
"storage form" for this reactive moiety.[1]

Chemical Profile
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Property Value Notes

Formula

MW 150.13 g/mol

- ) significantly higher than

Boiling Point ~197 °C (extrapolated)
fluoroacrylates (~41°C)
Enzymatic resolution is

Chirality C2 is chiral possible; chemical synthesis
yields racemate.[1][2][3][4]
Stable at RT; avoids

Stability High spontaneous polymerization of

acrylates.

Strategic Reaction Map

The following logic flow illustrates the divergent utility of EFHP.
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Figure 1: Divergent synthetic pathways starting from Ethyl 2-fluoro-3-hydroxypropanoate.[1]

Core Protocols
Module A: The "MFA Generator" (Synthesis of Ethyl 2-
fluoroacrylate)
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Objective: Convert the stable hydroxy precursor into the reactive 2-fluoroacrylate monomer.
Mechanism: Activation of the hydroxyl group followed by base-mediated E2 elimination.[1]

Reagents
o Ethyl 2-fluoro-3-hydroxypropanoate (1.0 equiv)[1][5]

Methanesulfonyl chloride (MsCI) (1.2 equiv)[6]

Triethylamine (TEA) (2.5 equiv)

Dichloromethane (DCM) (Anhydrous)

Inhibitor (e.g., phenothiazine, 100 ppm) — Critical to prevent polymerization of product.

Protocol

o Activation:

o

Dissolve EFHP in anhydrous DCM (10 mL/g) under

atmosphere.

o Cool to 0°C.

o Add TEA (1.5 equiv) followed by dropwise addition of MsClI (1.2 equiv). Maintain temp <
5°C.

o Stir at 0°C for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).[3] The mesylate (

) should form.

o Note: The mesylate can be isolated, but a "one-pot" elimination is often preferred for
efficiency.

¢ Elimination:

o Add the remaining TEA (1.0 equiv) or switch to a stronger base like DBU (1.1 equiv) if
elimination is sluggish.
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o Warm to Room Temperature (or reflux gently if using TEA).

o Stir for 4-6 hours.

o Critical Safety: The product is a potent lachrymator and skin irritant.
e Workup:

o Quench with cold water.

o Wash organic layer with 1M HCI (to remove amines), then sat. ngcontent-ng-
c4120160419=""_nghost-ng-c3115686525="" class="inline ng-star-inserted">

, then brine.

o Dry over

and concentrate carefully (product is volatile, bp ~40-50°C at reduced pressure).

o Stabilization: Add radical inhibitor immediately if storing.

Module B: The "Serine Pathway" (Synthesis of 2-
Fluoroserine Analogs)

Objective: Stereoselective substitution of the hydroxyl group with nitrogen to create 2-fluoro-
beta-amino acids.[1] Mechanism: Mitsunobu inversion (if chiral) or Nucleophilic Substitution on
Mesylate.

Protocol: Mitsunobu Azidation

This method is preferred for preserving/inverting stereochemistry at the C2 position.

Reagents
o EFHP (1.0 equiv)

o Triphenylphosphine (ngcontent-ng-c4120160419=""_nghost-ng-c3115686525=""
class="inline ng-star-inserted">

) (1.5 equiv)
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 Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)[7]
e Diphenylphosphoryl azide (DPPA) or
(generated in situ) (1.5 equiv)

e THF (Anhydrous)

Step-by-Step
e Setup: Dissolve EFHP and ngcontent-ng-c4120160419="" _nghost-ng-c3115686525=""
class="inline ng-star-inserted">

in THF (15 mL/g) under Argon. Cool to 0°C.[6][8][9]

» Addition: Add the azide source (DPPA).
o Trigger: Add DIAD dropwise over 20 minutes. The solution will turn yellow.
e Reaction: Allow to warm to RT and stir for 12 hours.
o Workup:
o Concentrate THF.

o Triturate residue with Hexane/Ether (1:1) to precipitate Triphenylphosphine oxide (TPPO).
[7] Filter.

o Purify oil via silica flash chromatography.

e Reduction (to Amine):
o Dissolve the resulting azide in THF/Water (10:1).
o Add

(1.2 equiv) (Staudinger reduction).

o Stir at RT for 4 hours until
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evolution ceases.

o Hydrolyze the iminophosphorane intermediate by heating to 50°C for 1 hour.

Module C: Oxidation to 2-Fluoro-3-oxopropanoate

Objective: Create the fluoro-aldehyde for Wittig olefination. Challenge: The alpha-proton is
acidic; harsh oxidation (Jones) will cause racemization or decomposition. Use Dess-Martin
Periodinane (DMP).

Protocol
e Dissolution: Dissolve EFHP (1.0 equiv) in DCM.

Oxidation: Add DMP (1.2 equiv) and

(3 equiv) (to buffer HF byproduct).

Reaction: Stir at RT for 1-2 hours.

Quench: Add sat.

/

(1:1) mixture. Stir vigorously until layers separate clearly.

Isolation: Extract with DCM. Use immediately; the aldehyde hydrates/polymerizes easily.

Troubleshooting & Expert Tips
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Issue Root Cause Solution

Add radical inhibitor (MEHQ or
Low Yield in Elimination Polymerization of acrylate Phenothiazine) to the reaction

mixture before heating.[1]

Avoid strong alkoxide bases.[1]

Use amine bases

Racemization Acidity of C2-H )
(TEA/DIPEA) or non-basic
oxidation (DMP).

Use polymer-bound
or replace Mitsunobu with
Poor Separation of TPPO Mitsunobu byproduct Mesylate ->

(requires 2 steps but cleaner

workup).[1]

_ Do not rotovap to dryness.
) High vapor pressure of o )
Volatile Product Loss Distill product directly from
acrylate o .
crude oil if possible.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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